N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide core, a 6-methylbenzo[d]thiazol-2-yl moiety, and a dimethylamino propyl side chain. Its hydrochloride salt form enhances solubility, a common strategy in drug design.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S2.ClH/c1-16-7-12-19-20(15-16)30-22(23-19)26(14-6-13-24(2)3)21(27)17-8-10-18(11-9-17)31(28,29)25(4)5;/h7-12,15H,6,13-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQQDZYTQUVBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, drawing on various studies and findings.
Antitumor Activity
Benzothiazole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that modifications to the benzothiazole structure can enhance its efficacy against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation and induction of apoptosis.
Key Findings:
- Cell Lines Tested: A431 (human epidermoid carcinoma), A549 (human lung carcinoma), H1299 (non-small cell lung cancer).
- Mechanism of Action: Induction of apoptosis and cell cycle arrest were observed at concentrations of 1, 2, and 4 μM, with a reduction in IL-6 and TNF-α activity noted in treated cells .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Benzothiazole derivatives have been reported to reduce inflammatory markers in various models. Studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, which may contribute to their therapeutic potential in inflammatory diseases.
Antimicrobial Activity
Benzothiazole derivatives also exhibit antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria has revealed promising results, indicating that these compounds can effectively inhibit bacterial growth. The specific compound has not been extensively tested for antimicrobial activity in the literature; however, related benzothiazole compounds have demonstrated significant efficacy.
Table of Biological Activities
Research Insights
- Synthesis and Evaluation : Recent studies synthesized various benzothiazole derivatives, including those structurally similar to the target compound. These studies assessed the biological activity through both in vitro and in vivo models.
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that specific substitutions on the benzothiazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups like nitro or chloro enhances anticancer properties compared to their unsubstituted analogs .
- Clinical Relevance : The ongoing research into benzothiazole derivatives highlights their potential as lead compounds for drug development targeting various diseases, particularly cancers and infections.
Scientific Research Applications
Anti-inflammatory Research
The compound has been studied for its anti-inflammatory properties, particularly in conditions such as arthritis and other inflammatory diseases. The inhibition of COX enzymes by this compound can lead to reduced inflammation and pain management.
Cancer Research
Recent studies indicate that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The benzothiazole moiety in this compound is often associated with anticancer activity, making it a candidate for further investigation in oncology.
Neuroprotective Effects
Research has suggested that compounds with similar chemical frameworks have neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of benzothiazole derivatives demonstrated significant anti-inflammatory activity through COX inhibition. The results indicated that the derivatives, including N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, showed a dose-dependent reduction in inflammation markers in vitro and in vivo models .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines revealed that compounds similar to this compound exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis. These findings suggest potential applications in cancer therapeutics .
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound shares key structural motifs with several analogs (Table 1):
- Benzamide core : Central to compounds in (e.g., tranylcypromine derivatives) and (benzo[d]thiazole carboxamides) .
- Dimethylsulfamoyl group: Comparable to sulfonyl groups in ’s triazole-thiones, though electronic effects differ due to the dimethylamino substituent .
- 6-Methylbenzo[d]thiazol-2-yl group : Similar to benzo[d]thiazole moieties in , which influence binding and stability .
- Dimethylamino propyl side chain: Present in ’s carbodiimide reagent and ’s compound, likely enhancing solubility and intermolecular interactions .
Table 1: Structural Comparison of Key Compounds
*Molecular formula of the target compound is inferred based on structural analysis.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
